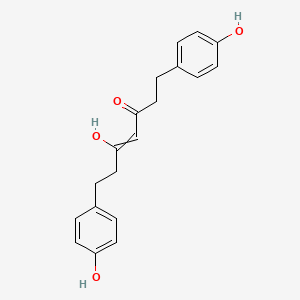
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is a diarylheptanoid, a type of natural phenolic compound. It is known for its presence in certain plant species, particularly in the rhizomes of Curcuma aromatica and Curcuma longa . This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one typically involves the condensation of appropriate phenolic compounds with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the isolation of the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Aplicaciones Científicas De Investigación
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenolic compound reactivity and synthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. These actions contribute to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one: Another diarylheptanoid with similar structural features but differing in the saturation of the heptane chain.
5-Hydroxy-7-(4’-hydroxy-3’-methoxyphenyl)-1-phenyl-3-heptanone: A related compound with additional methoxy groups, which may alter its reactivity and biological activity.
Uniqueness
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is unique due to its specific structural features, including the presence of hydroxyl groups and a conjugated double bond system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
426828-42-4 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,13,20-22H,5-6,11-12H2 |
Clave InChI |
KDQJUESCHJHOQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
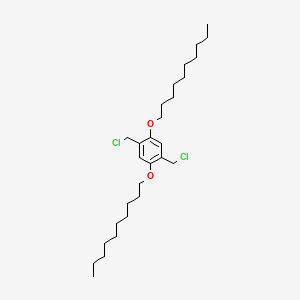
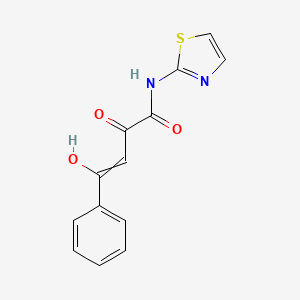
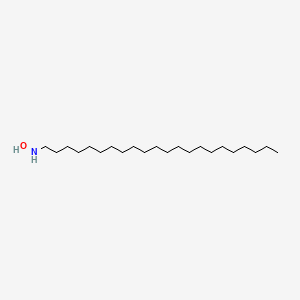
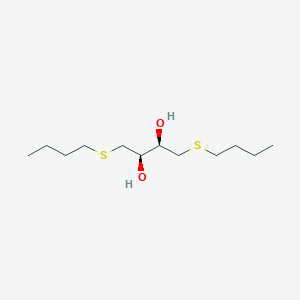


![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
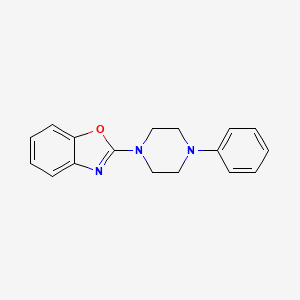

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
